molecular formula C11H10FN3OS B1450613 1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one CAS No. 1707372-91-5

1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one

Cat. No. B1450613
M. Wt: 251.28 g/mol
InChI Key: BJQVMLMGWSBQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a thiadiazole derivative. Thiadiazole derivatives are a class of organic compounds that contain a five-membered heterocyclic ring with two nitrogen atoms and one sulfur atom . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .

Scientific Research Applications

Noncovalent Interactions in Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives, similar to 1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one, have been studied for their noncovalent interactions. Research by El-Emam et al. (2020) on adamantane-1,3,4-thiadiazole hybrid derivatives, which include halogen (fluorine) substitutions, found significant intra- and intermolecular interactions characterized using quantum theory. These interactions play a crucial role in the stabilization of crystal structures in these compounds (El-Emam et al., 2020).

Reactivity in Anion Reactions

The reactivity of 1-(5-(R-Amino)-1,2,4-thiadiazol-3-yl)propan-2-ones, a group that includes the chemical , in anion reactions has been highlighted. Pokhodylo and Shyyka (2014) demonstrated their high reactivity in Gewald and Dimroth reactions, important for constructing 1,2,3-triazole and thiophene frameworks (Pokhodylo & Shyyka, 2014).

Fluorescence and Biological Activity

In a study on 1,3,4-thiadiazole derivatives by Budziak et al. (2019), compounds similar to the one showed non-typical fluorescence effects and biological activity. The study explored the impact of substituents and molecular aggregation on fluorescence, which has implications for their use as effective fluorescence probes or potential pharmaceuticals (Budziak et al., 2019).

Anticancer and Neuroprotective Activities

2-Amino-1,3,4-thiadiazole based compounds, which are structurally similar, have shown promising anticancer and neuroprotective activities. Rzeski et al. (2007) found that one such derivative inhibited the proliferation of various tumor cells and exhibited a trophic effect in neuronal cell culture without affecting the viability of normal cells (Rzeski et al., 2007).

Future Directions

The development of new thiadiazole derivatives with improved biological activities is a promising area of research . This compound, with its unique combination of functional groups, could be a valuable addition to this field.

properties

IUPAC Name

1-[5-(2-fluoroanilino)-1,2,4-thiadiazol-3-yl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS/c1-7(16)6-10-14-11(17-15-10)13-9-5-3-2-4-8(9)12/h2-5H,6H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQVMLMGWSBQGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NSC(=N1)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one
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1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one
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